molecular formula C19H16N4O3S B2792899 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 391866-25-4

2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2792899
CAS No.: 391866-25-4
M. Wt: 380.42
InChI Key: LASQHCZCHPZSCU-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide features a benzamide core substituted with a methyl group at the 2-position and a nitro group at the 3-position. The amide nitrogen is linked to a thieno[3,4-c]pyrazole moiety bearing a phenyl substituent. This structure combines aromatic, heterocyclic, and electron-withdrawing (nitro) groups, which may confer unique electronic properties and biological activity.

Properties

IUPAC Name

2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-14(8-5-9-17(12)23(25)26)19(24)20-18-15-10-27-11-16(15)21-22(18)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQHCZCHPZSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,4-c]pyrazole core.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens, Lewis acids like aluminum chloride (AlCl3).

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

The major products formed from these reactions include amine derivatives, substituted benzamides, and various cyclized compounds.

Scientific Research Applications

2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thieno[3,4-c]pyrazole ring system may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS RN 392252-95-8)
  • Key Differences : Lacks the nitro group at the benzamide’s 3-position, replacing it with a hydrogen atom. The methyl group at the 2-position is retained.
  • The thienopyrazole core is preserved, suggesting shared conformational stability and π-π stacking capabilities .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Key Differences: Replaces the thienopyrazole moiety with a 2-hydroxy-1,1-dimethylethyl group and lacks nitro substitution.
  • Highlights the role of substituents in directing synthetic pathways versus biological activity .

Thienopyrazole-Based Derivatives with Varied Linkages

Thieno[3,4-c]pyrazol-3-yl Acetamides
  • Key Differences : Substitutes benzamide with acetamide and lacks nitro/methyl groups.
  • Patent data indicate these derivatives act as autotaxin inhibitors, suggesting the target compound may share similar biological targets but with altered potency due to benzamide/nitro modifications .

Heterocyclic Compounds with Divergent Cores

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate
  • Key Differences: Replaces thienopyrazole with a triazole ring and introduces a carbamate group.
  • Demonstrates how core heterocycle selection impacts synthetic routes (e.g., nucleophilic substitution vs. cyclization) .

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,4-c]pyrazole core in this compound, and what optimization steps improve yield?

The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions. Key steps include:

  • Cyclocondensation : Reacting thiophene derivatives with hydrazine hydrate under reflux in ethanol to form the pyrazole ring .
  • Functionalization : Introducing the 2-phenyl substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts or sodium hydride in DMF .
  • Amide coupling : Attaching the 2-methyl-3-nitrobenzamide group using EDCI/HOBt or other coupling agents in dichloromethane .

Q. Optimization :

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improve purity .

Q. How can researchers confirm the structure and purity of this compound?

Structural confirmation :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., nitro group at δ ~8.5 ppm for aromatic protons, thienopyrazole protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated for C20_{20}H15_{15}N4_{4}O3_{3}S: 391.09) .
  • X-ray crystallography : Resolves bond lengths/angles in the fused ring system (if single crystals are obtainable) .

Q. Purity assessment :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm ensure >95% purity .
  • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate high crystallinity .

Q. What are the common biological targets for thieno[3,4-c]pyrazole derivatives, and how are preliminary assays designed?

Targets :

  • Kinases : ATP-binding pockets due to the planar thienopyrazole core .
  • GPCRs : Hydrophobic interactions with transmembrane domains facilitated by aromatic substituents .
  • Enzymes (e.g., COX-2) : Nitro groups may participate in hydrogen bonding with catalytic residues .

Q. Assay design :

  • In vitro inhibition assays : Dose-response curves (IC50_{50}) using recombinant enzymes or cell lysates .
  • Cellular viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Substituent variation : Synthesize analogs with modified nitro, methyl, or phenyl groups (e.g., replacing nitro with cyano or methoxy) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from nitro groups) using Schrödinger Suite .

Q. Example SAR Table :

Substituent ModificationBiological Activity (IC50_{50}, µM)Target
3-Nitro → 3-Cyano0.45 → 1.2Kinase X
2-Methyl → 2-Ethyl0.78 → 2.5GPCR Y
Phenyl → 4-Fluorophenyl0.33 → 0.29Enzyme Z

Q. How should researchers resolve contradictions in bioactivity data across studies?

Approaches :

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Structural analogs : Compare activity of closely related compounds (e.g., nitro vs. amino derivatives) to isolate electronic effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Case Study :
Inconsistent COX-2 inhibition data may arise from:

  • Solubility differences : Use DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
  • Cell line variability : Test across multiple lines (e.g., RAW 264.7 vs. THP-1) .

Q. What computational methods predict the compound’s interactions with biological targets?

Tools and Workflows :

  • Molecular docking : AutoDock or Glide to simulate binding to kinase ATP pockets (PDB ID: 1ATP) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. Validation :

  • Experimental correlation : Compare predicted IC50_{50} values with in vitro data to refine models .
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. What strategies mitigate stability issues during storage and handling?

Stability analysis :

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days .
  • HPLC monitoring : Track degradation products (e.g., nitro group reduction to amine) .

Q. Storage recommendations :

  • Temperature : -20°C in amber vials to prevent photodegradation .
  • Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) .

Q. How can researchers validate target engagement in cellular models?

Techniques :

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts after compound treatment .
  • Western blotting : Detect phosphorylation changes in downstream signaling proteins (e.g., p38 MAPK) .
  • CRISPR knockout : Compare activity in wild-type vs. target-deficient cell lines .

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